molecular formula C13H13ClF3NO3 B126587 [4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester CAS No. 201218-07-7

[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester

Cat. No.: B126587
CAS No.: 201218-07-7
M. Wt: 323.69 g/mol
InChI Key: WYMLOCHHKMMBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrobenzoyl chloride with tert-butyl carbamate in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent acylation with trifluoroacetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the carbamate group to a corresponding urea derivative.

    Reduction: Reduction reactions may involve the conversion of the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of urea derivatives.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: The presence of both chloro and trifluoroacetyl groups in [4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester imparts unique reactivity and specificity, making it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

tert-butyl N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO3/c1-12(2,3)21-11(20)18-9-5-4-7(14)6-8(9)10(19)13(15,16)17/h4-6H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLOCHHKMMBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.